molecular formula C13H15I B2576870 1-(3,5-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287297-80-5

1-(3,5-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane

Cat. No. B2576870
M. Wt: 298.167
InChI Key: UFLCCWSQYHIESI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane is a bicyclo[1.1.1]pentane derivative with an iodine substituent at one of the bridgehead carbons. The bicyclo[1.1.1]pentane core is a three-membered ring system that has attracted attention due to its unique structural features and potential applications as bioisosteres for aromatic rings.



Synthesis Analysis

The synthesis of 1-(3,5-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane involves functionalizing the bicyclo[1.1.1]pentane scaffold. Researchers have achieved this through creative strategies, including the use of a common intermediate to access various functional handles (alcohol, amine, and carboxylic acid). Notably, this platform allows the preparation of useful building blocks for further derivatization.



Molecular Structure Analysis

The molecular structure of 1-(3,5-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane consists of a bicyclo[1.1.1]pentane core with an iodine atom attached to one of the bridgehead carbons. The compact and strained nature of the bicyclo[1.1.1]pentane system influences its reactivity and potential bioisosteric properties.



Chemical Reactions Analysis

1-(3,5-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane can participate in various chemical reactions, including substitution, addition, and cyclization reactions. Its reactivity profile depends on the specific functional groups present and their proximity to the bridgehead carbons.



Physical And Chemical Properties Analysis


  • Physical Properties :

    • Molecular Weight : Calculated based on the molecular formula.

    • Melting Point : Experimental determination.

    • Solubility : Solubility in various solvents.



  • Chemical Properties :

    • Reactivity : Reactivity toward nucleophiles, electrophiles, and radicals.

    • Stability : Susceptibility to decomposition under different conditions.




Safety And Hazards

1-(3,5-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane should be handled with care due to its potential reactivity and the presence of iodine. Safety precautions include proper lab attire, ventilation, and adherence to chemical handling protocols.


Future Directions

Future research could explore the biological activity of 1-(3,5-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane, its pharmacokinetics, and its potential applications in drug design. Additionally, efforts to optimize its synthesis and develop derivatives with improved properties are warranted.


properties

IUPAC Name

1-(3,5-dimethylphenyl)-3-iodobicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15I/c1-9-3-10(2)5-11(4-9)12-6-13(14,7-12)8-12/h3-5H,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLCCWSQYHIESI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C23CC(C2)(C3)I)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15I
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane

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